molecular formula C14H13N5O2 B2671324 4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile CAS No. 339102-79-3

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile

Cat. No.: B2671324
CAS No.: 339102-79-3
M. Wt: 283.291
InChI Key: LRLLICYMPWKCQU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dimethylamino and nitroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by coupling with nicotinonitrile. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.

Scientific Research Applications

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile involves its interaction with specific molecular targets. The nitro and dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitroaniline: Similar in structure but lacks the nicotinonitrile core.

    N,N-Dimethyl-3-nitroaniline: Shares the dimethylamino and nitro groups but differs in the core structure.

    4-Fluoro-3-nitroaniline: Contains a fluoro group instead of a dimethylamino group.

Uniqueness

4-(Dimethylamino)-2-(3-nitroanilino)nicotinonitrile is unique due to its combination of functional groups and the nicotinonitrile core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-(dimethylamino)-2-(3-nitroanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-18(2)13-6-7-16-14(12(13)9-15)17-10-4-3-5-11(8-10)19(20)21/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLLICYMPWKCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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